4-Fluorobenzoyl chloride
Overview
Description
4-Fluorobenzoyl chloride: is an organic compound with the molecular formula C7H4ClFO . It is a clear, colorless to light yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Fluorobenzoyl chloride is a chemical compound used in organic synthesis, particularly in the synthesis of fluorinated poly(aryl ether ketone)s
Mode of Action
The primary mode of action of this compound is through the Friedel-Crafts acylation reaction . In this reaction, this compound acts as an acylating agent, introducing an acyl group (RCO-) into other molecules. The chlorine atom in the compound is a good leaving group, which makes the carbon of the carbonyl group highly electrophilic and susceptible to nucleophilic attack.
Biochemical Pathways
For example, it undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene .
Result of Action
The result of this compound’s action is the formation of new compounds through acylation reactions. The specific products depend on the reactants used in the synthesis. For instance, it can react with 2,6-dimethylnaphthalene to produce 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene .
Action Environment
The action of this compound is influenced by various environmental factors. It is sensitive to moisture and can react with water to produce hydrochloric acid . Therefore, it should be handled under an inert atmosphere and stored in a cool, dry place . It is also sensitive to heat and can decompose when heated, producing toxic fumes . Therefore, it should be handled with care, using appropriate personal protective equipment and under well-ventilated conditions .
Biochemical Analysis
Biochemical Properties
It is known that its mechanism of action involves the activation of the carbonyl group, facilitating the formation of new chemical bonds with nucleophilic substrates . This ability enables the creation of diverse molecular structures, contributing to the advancement of chemical and material sciences .
Cellular Effects
It is known to cause burns and is destructive to tissue of the mucous membranes and upper respiratory tract . Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Molecular Mechanism
The molecular mechanism of 4-Fluorobenzoyl chloride involves the activation of the carbonyl group, which facilitates the formation of new chemical bonds with nucleophilic substrates . This property allows it to participate in Friedel-Crafts acylation reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is sensitive to moisture , suggesting that its stability and degradation may be influenced by environmental conditions.
Transport and Distribution
It is known that the compound is not soluble in water and decomposes in water, but is soluble in alcohol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride . The reaction proceeds as follows:
C7H5FO2+SOCl2→C7H4ClFO+SO2+HCl
This reaction is typically carried out under reflux conditions, and the resulting product is purified by distillation .
Industrial Production Methods: In industrial settings, this compound can be produced by the chlorination of 4-fluorotoluene followed by hydrolysis. The process involves the following steps:
- Chlorination of 4-fluorotoluene under ultraviolet light to form 4-fluorotrichlorotoluene .
- Hydrolysis of 4-fluorotrichlorotoluene in the presence of a composite catalyst (such as ferric trichloride and zinc chloride) to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzoyl chloride undergoes various chemical reactions, including:
Friedel-Crafts Acylation: It reacts with aromatic compounds in the presence of a Lewis acid catalyst to form acylated products.
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively
Common Reagents and Conditions:
Friedel-Crafts Acylation: Common reagents include as the catalyst and as the substrates.
Nucleophilic Substitution: Common reagents include amines , alcohols , and thiols under mild to moderate conditions.
Major Products:
Friedel-Crafts Acylation: Produces acylated aromatic compounds.
Nucleophilic Substitution: Produces amides, esters, and thioesters
Scientific Research Applications
4-Fluorobenzoyl chloride is widely used in scientific research and industrial applications, including:
Synthesis of Polyphenylene Ether and Thioether Ketones: It is used in the synthesis of these polymers, which have applications in engineering plastics.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the production of fungicides and other agrochemical products.
Comparison with Similar Compounds
- 4-Chlorobenzoyl chloride
- 2-Fluorobenzoyl chloride
- 4-Methoxybenzoyl chloride
- 4-Bromobenzoyl chloride
Comparison: 4-Fluorobenzoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as 4-chlorobenzoyl chloride and 4-methoxybenzoyl chloride .
Properties
IUPAC Name |
4-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKLEJHVLCMVQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059953 | |
Record name | Benzoyl chloride, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; mp = 10-12 deg C; [Alfa Aesar MSDS] | |
Record name | 4-Fluorobenzoyl chloride | |
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CAS No. |
403-43-0 | |
Record name | 4-Fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-43-0 | |
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Record name | 4-Fluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403430 | |
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Record name | 4-Fluorobenzoyl chloride | |
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Record name | Benzoyl chloride, 4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoyl chloride, 4-fluoro- | |
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Record name | 4-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.330 | |
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Record name | 4-Fluorobenzoyl chloride | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW9JD3YJ9Q | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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